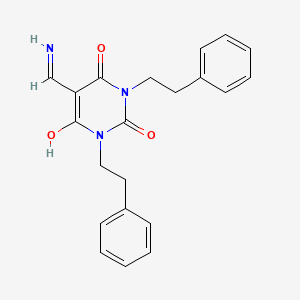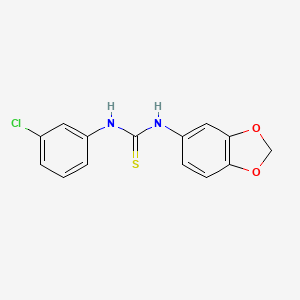![molecular formula C21H14Cl2F2N4O B10953224 N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953224.png)
N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of dichlorobenzyl, difluoromethyl, and phenyl groups in its structure suggests significant pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where a suitable dichlorobenzyl halide reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Addition of the Difluoromethyl Group: Difluoromethylation can be carried out using difluoromethylating agents like difluoromethyl iodide or through radical processes.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dichlorobenzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding to specific biological targets, influencing various biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antiviral properties, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the dichlorobenzyl and phenyl groups contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorobenzyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the difluoromethyl group, which may affect its biological activity.
N-(3,4-dichlorobenzyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Contains a methyl group instead of a difluoromethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the difluoromethyl group in N-(3,4-dichlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall pharmacological profile, making it a unique and valuable molecule for further research and development.
Properties
Molecular Formula |
C21H14Cl2F2N4O |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H14Cl2F2N4O/c22-15-7-6-12(8-16(15)23)10-26-21(30)14-11-27-29-18(19(24)25)9-17(28-20(14)29)13-4-2-1-3-5-13/h1-9,11,19H,10H2,(H,26,30) |
InChI Key |
BMRBVXMGKOGEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide](/img/structure/B10953144.png)
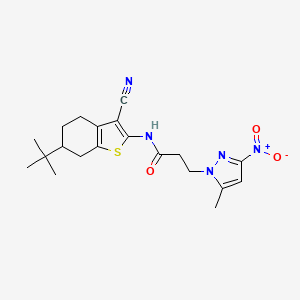
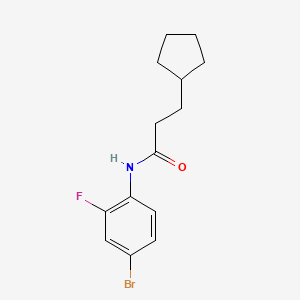
![N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953166.png)
![N-(2,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10953169.png)
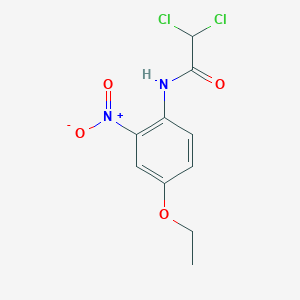
![3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide](/img/structure/B10953177.png)
![N-[6-iodo-4-oxo-2-(4-propoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10953179.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953182.png)
![2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B10953193.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953199.png)
![3-[({[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B10953205.png)
